
2-(2',5'-Dichloro-6-fluoro-biphenyl-3-yl)-ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-ethylamine is a chemical compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two chlorine atoms and one fluorine atom on the biphenyl structure, along with an ethylamine group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 2-(2’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-ethylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of chlorine and fluorine atoms to the biphenyl structure.
Amine Introduction: Attachment of the ethylamine group to the halogenated biphenyl.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions.
化学反応の分析
2-(2’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-ethylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced biphenyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles, such as hydroxyl or amino groups.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction efficiency. The major products formed from these reactions depend on the type of reaction and the reagents used.
科学的研究の応用
2-(2’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-ethylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(2’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-ethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
2-(2’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-ethylamine can be compared with other biphenyl derivatives, such as:
2-(2’,5’-Dichloro-biphenyl-3-yl)-ethylamine: Lacks the fluorine atom, which may result in different chemical and biological properties.
2-(2’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-methylamine: Contains a methylamine group instead of an ethylamine group, which may affect its reactivity and biological activity.
The uniqueness of 2-(2’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-ethylamine lies in its specific halogenation pattern and the presence of the ethylamine group, which confer distinct chemical and biological properties.
特性
分子式 |
C14H12Cl2FN |
|---|---|
分子量 |
284.2 g/mol |
IUPAC名 |
2-[3-(2,5-dichlorophenyl)-4-fluorophenyl]ethanamine |
InChI |
InChI=1S/C14H12Cl2FN/c15-10-2-3-13(16)11(8-10)12-7-9(5-6-18)1-4-14(12)17/h1-4,7-8H,5-6,18H2 |
InChIキー |
KYHYHLKPBXPRBB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CCN)C2=C(C=CC(=C2)Cl)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


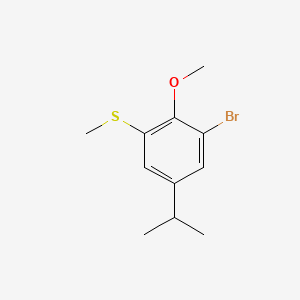

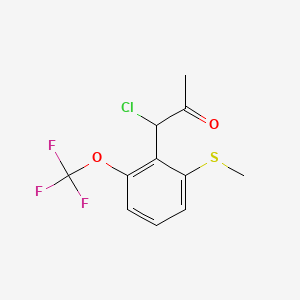


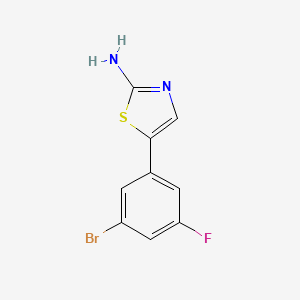
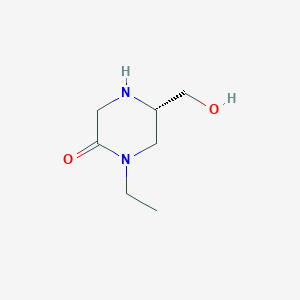
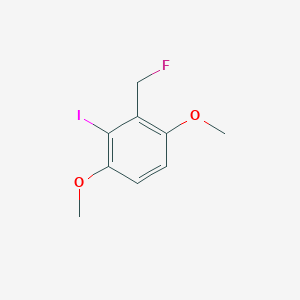
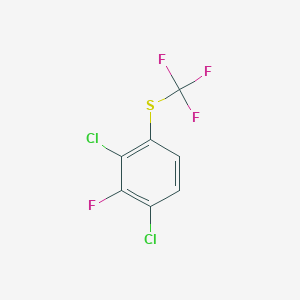
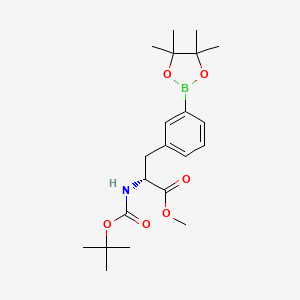
![3-(tert-Butoxycarbonyl)-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline-4-carboxylic acid](/img/structure/B14040786.png)
![7-Ethyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B14040792.png)
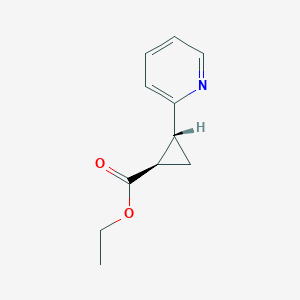
![(S)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-5-YL)propanoic acid hydrochloride](/img/structure/B14040797.png)
